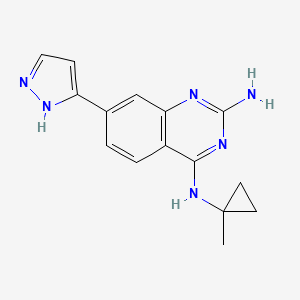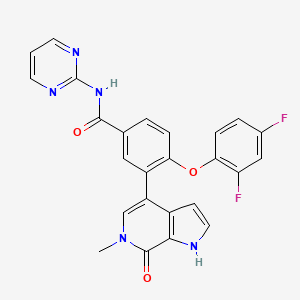
Brd4-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brd4-IN-6 is a small molecule inhibitor that targets the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. Inhibition of BRD4 has been shown to have therapeutic potential in various diseases, including cancer and inflammation .
Métodos De Preparación
The synthesis of Brd4-IN-6 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a benzo[d]isoxazol scaffold, which is then functionalized to produce the final inhibitor. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to meet the demand for research and clinical applications .
Análisis De Reacciones Químicas
Brd4-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its binding affinity to BRD4.
Reduction: Reduction reactions can be used to modify the inhibitor’s structure, enhancing its stability and bioavailability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of the original inhibitor with enhanced or modified properties .
Aplicaciones Científicas De Investigación
Brd4-IN-6 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of BRD4 in chromatin remodeling and gene expression.
Biology: Researchers use this compound to investigate the biological functions of BRD4 in cell differentiation, proliferation, and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for treating various cancers, including leukemia, breast cancer, and prostate cancer.
Mecanismo De Acción
Brd4-IN-6 exerts its effects by binding to the bromodomains of BRD4, preventing the interaction between BRD4 and acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcription factors and the formation of mediator complexes, leading to the downregulation of oncogenes and other target genes involved in disease progression . Additionally, BRD4 inhibition can affect non-transcriptional functions, such as DNA damage repair and telomere maintenance .
Comparación Con Compuestos Similares
Brd4-IN-6 is unique among BRD4 inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
JQ1: A well-known BRD4 inhibitor with a similar mechanism of action but different chemical structure.
I-BET762: Another BRD4 inhibitor that has shown efficacy in preclinical and clinical studies.
These compounds share the common goal of inhibiting BRD4 but differ in their chemical properties, selectivity, and therapeutic potential.
Propiedades
Fórmula molecular |
C25H17F2N5O3 |
|---|---|
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C25H17F2N5O3/c1-32-13-18(16-7-10-28-22(16)24(32)34)17-11-14(23(33)31-25-29-8-2-9-30-25)3-5-20(17)35-21-6-4-15(26)12-19(21)27/h2-13,28H,1H3,(H,29,30,31,33) |
Clave InChI |
BTBMURFSJHIIDB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4=NC=CC=N4)OC5=C(C=C(C=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





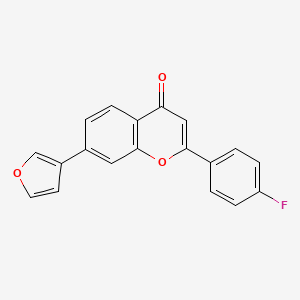
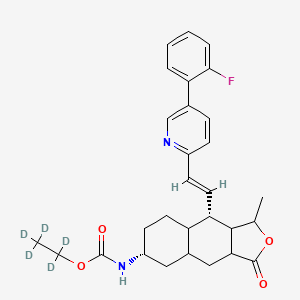


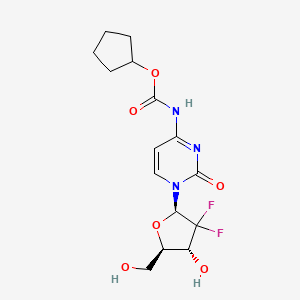

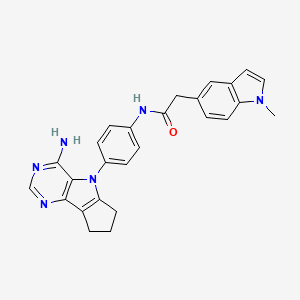

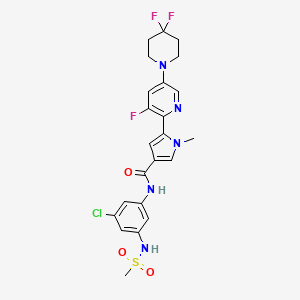
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
